molecular formula C12H11BrN4OS B12227808 4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide

4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide

Cat. No.: B12227808
M. Wt: 339.21 g/mol
InChI Key: YWTSEEKLQRSVLH-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound that features a bromine atom, a pyrazine ring, an azetidine ring, and a thiophene ring

Chemical Reactions Analysis

4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can undergo several types of chemical reactions:

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is not well-documented. its structure suggests that it may interact with biological targets through various pathways, potentially involving the pyrazine and thiophene rings. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct electronic and chemical properties.

Properties

Molecular Formula

C12H11BrN4OS

Molecular Weight

339.21 g/mol

IUPAC Name

4-bromo-N-(1-pyrazin-2-ylazetidin-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H11BrN4OS/c13-8-3-10(19-7-8)12(18)16-9-5-17(6-9)11-4-14-1-2-15-11/h1-4,7,9H,5-6H2,(H,16,18)

InChI Key

YWTSEEKLQRSVLH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CS3)Br

Origin of Product

United States

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